molecular formula C18H20N6O2S B7536221 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide

Cat. No. B7536221
M. Wt: 384.5 g/mol
InChI Key: CJPUYONDIBAFOQ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide, also known as MTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

Mechanism of Action

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation pathways, and is implicated in the development of addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, this compound reduces the release of dopamine in the mesolimbic system, which in turn reduces the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the self-administration of cocaine and methamphetamine, as well as the reinstatement of drug-seeking behavior. This compound has also been shown to reduce the symptoms of schizophrenia in animal models, including deficits in working memory and social interaction. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex, which is involved in the regulation of mood and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor subtype. Additionally, this compound has been shown to have a relatively low toxicity profile in animal models. However, one limitation of using this compound is its relatively low potency, which may require higher doses in order to achieve therapeutic effects. Additionally, this compound may have off-target effects on other receptor subtypes, which could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide. One area of interest is the development of more potent analogs of this compound, which could have greater therapeutic potential. Additionally, further studies are needed to elucidate the role of the dopamine D3 receptor in various neurological and psychiatric disorders, as well as the mechanisms underlying the anti-addictive effects of this compound. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials, in order to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide involves the reaction of 1-(2-methoxyphenyl)piperidin-4-amine with 3-(tetrazol-1-yl)thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. The yield of the synthesis is typically around 50%.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anti-addictive effects in animal models of drug addiction, particularly cocaine and methamphetamine addiction. This compound has also been studied for its potential use in the treatment of schizophrenia, as the dopamine D3 receptor has been implicated in the pathophysiology of this disorder. Additionally, this compound has been shown to have antidepressant effects in animal models of depression.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-26-16-5-3-2-4-14(16)23-9-6-13(7-10-23)20-18(25)17-15(8-11-27-17)24-12-19-21-22-24/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPUYONDIBAFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=C(C=CS3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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